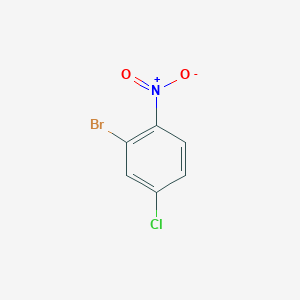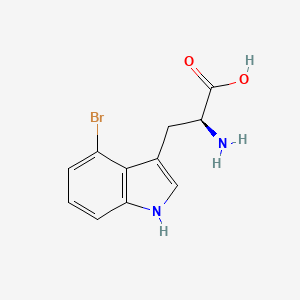
2-アミノ-4-ブロモベンゾニトリル
概要
説明
2-Amino-4-bromobenzonitrile is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-4-bromobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-4-bromobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-bromobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです!2-アミノ-4-ブロモベンゾニトリルの科学研究における応用について、6つのユニークな分野に焦点を当てて包括的な分析を以下に示します。
医薬品開発
2-アミノ-4-ブロモベンゾニトリルは、さまざまな医薬品化合物の合成における貴重な中間体です。そのユニークな構造により、特定の生物学的経路を標的とする薬物の開発に使用できます。 例えば、癌治療に不可欠なキナーゼ阻害剤の合成に使用できます .
有機合成
有機化学では、2-アミノ-4-ブロモベンゾニトリルは、より複雑な分子の合成のためのビルディングブロックとして役立ちます。 その臭素とアミノ基は、新規材料や薬物の開発に不可欠な複素環式化合物を生成するための汎用性の高い試薬となります .
材料科学
この化合物は、新規ポリマーや先端材料の開発のために材料科学の分野でも使用されています。 他の分子と安定な結合を形成する能力により、熱安定性や導電率などの特定の特性を持つ材料を作成するのに適しています .
ケミカルバイオロジー
ケミカルバイオロジーでは、2-アミノ-4-ブロモベンゾニトリルは生物学的システムを研究するためのプローブとして使用されます。 その構造により、さまざまな生体分子と相互作用し、酵素機能やタンパク質相互作用の調査に役立ちます .
農薬化学
この化合物は、除草剤や殺虫剤を含む農薬の合成に使用されます。 植物や害虫における特定の生物学的経路を妨げる能力により、新しい農薬の開発における有効な成分となります .
Safety and Hazards
2-Amino-4-bromobenzonitrile is considered hazardous. It has been associated with acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has also been associated with specific target organ toxicity, with the respiratory system being a target organ .
将来の方向性
生化学分析
Biochemical Properties
2-Amino-4-bromobenzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances within the body . The interaction between 2-Amino-4-bromobenzonitrile and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolism of other compounds. Additionally, 2-Amino-4-bromobenzonitrile can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
2-Amino-4-bromobenzonitrile has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Amino-4-bromobenzonitrile can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth, differentiation, and apoptosis . By influencing these pathways, 2-Amino-4-bromobenzonitrile can alter gene expression patterns, leading to changes in cellular function and metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-Amino-4-bromobenzonitrile involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context of the interaction. For instance, 2-Amino-4-bromobenzonitrile can inhibit the activity of certain cytochrome P450 enzymes, leading to a decrease in the metabolism of specific substrates . Additionally, it can bind to transcription factors, influencing their ability to regulate gene expression. These interactions at the molecular level contribute to the overall effects of 2-Amino-4-bromobenzonitrile on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-bromobenzonitrile can change over time. The compound’s stability and degradation are important factors to consider. 2-Amino-4-bromobenzonitrile is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to 2-Amino-4-bromobenzonitrile can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Amino-4-bromobenzonitrile vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At very high doses, 2-Amino-4-bromobenzonitrile can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
2-Amino-4-bromobenzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its conversion into different metabolites . These metabolic pathways can influence the overall bioavailability and activity of 2-Amino-4-bromobenzonitrile, affecting its impact on cellular function and metabolism.
Transport and Distribution
Within cells and tissues, 2-Amino-4-bromobenzonitrile is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within specific cellular compartments . For example, 2-Amino-4-bromobenzonitrile may bind to transport proteins that facilitate its uptake into cells, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 2-Amino-4-bromobenzonitrile is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 2-Amino-4-bromobenzonitrile may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and influence their activity. This subcellular localization is crucial for understanding the precise mechanisms by which 2-Amino-4-bromobenzonitrile exerts its effects on cellular function.
特性
IUPAC Name |
2-amino-4-bromobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJBXJQMHYIRKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432816 | |
| Record name | 2-AMINO-4-BROMOBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304858-65-9 | |
| Record name | 2-AMINO-4-BROMOBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-bromobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dioxolane-4-carboxylic acid, 2-[(benzoyloxy)methyl]-, (2S,4S)-](/img/structure/B1277863.png)












